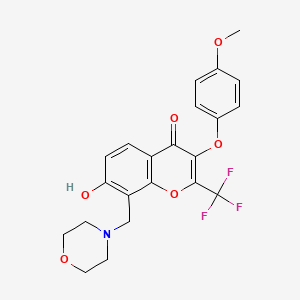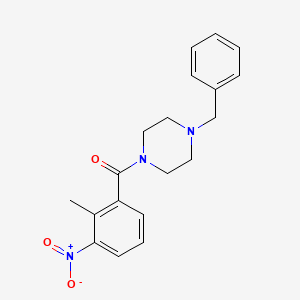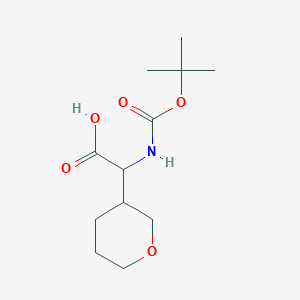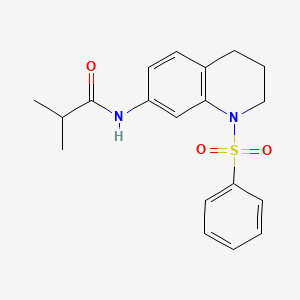![molecular formula C23H15ClN4O3 B2609369 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-92-6](/img/structure/B2609369.png)
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazoloquinoline derivative with methoxy, chlorophenyl, and nitrophenyl substituents. Pyrazoloquinolines are a class of compounds that contain a pyrazole ring fused to a quinoline ring. The methoxy group (-OCH3) is an electron-donating group, while the nitro group (-NO2) is an electron-withdrawing group. The chlorophenyl group is a phenyl ring with a chlorine atom substitution .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazoloquinoline core, followed by the introduction of the substituents. The pyrazoloquinoline core could potentially be formed through a cyclization reaction . The methoxy, chlorophenyl, and nitrophenyl groups could then be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazole and quinoline rings, with the methoxy, chlorophenyl, and nitrophenyl groups attached at the 1, 3, and 8 positions, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present. The methoxy group could potentially undergo demethylation reactions, while the nitro group could be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrazolo[4,3-c]quinoline derivatives often focuses on their synthesis and chemical properties. For instance, studies have explored the synthesis of condensed heterotricycles, including pyrazolo[4,3-c]quinoline derivatives, highlighting their unique chemical reactions and potential for producing novel compounds with diverse properties (Nagarajan & Shah, 1992). These synthetic pathways can lead to compounds with varied applications in medicinal chemistry, materials science, and catalysis.
Optical and Electronic Properties
Compounds related to 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline have been studied for their optical and electronic properties. For example, the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated, indicating potential applications in optoelectronic devices and as materials for photovoltaic cells (Zeyada, El-Nahass, & El-Shabaan, 2016). Such studies are crucial for the development of new materials with tailored optical properties for specific technological applications.
Biological Activity
Research into pyrazolo[4,3-c]quinoline derivatives also extends to their biological activity, exploring potential therapeutic applications. Although information on the specific biological activities of 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is not provided, related compounds have shown a range of biological effects, including antimicrobial, antiviral, and anticancer activities. For example, derivatives of pyrazolo[3,4-b]quinoline have been investigated for their antimicrobial properties, offering insights into their potential as novel therapeutic agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Corrosion Inhibition
Another area of application for pyrazolo[4,3-c]quinoline derivatives is in corrosion inhibition. Compounds with similar structures have been evaluated for their effectiveness in protecting metals against corrosion, particularly in acidic environments. This research is significant for industrial applications, where corrosion resistance is crucial for the longevity and safety of metal structures and components (Saraswat & Yadav, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-31-18-9-10-21-19(12-18)23-20(13-25-21)22(14-5-7-16(8-6-14)28(29)30)26-27(23)17-4-2-3-15(24)11-17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSFUTSMWZDYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2609287.png)

![3-(3,4-dimethylphenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2609289.png)
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2609290.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609292.png)




![3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2609305.png)


![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)
![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)